molecular formula C21H22FN5O4S3 B2383806 4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392298-77-0

4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2383806
CAS No.: 392298-77-0
M. Wt: 523.62
InChI Key: JTRJVTCMWLELFB-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzamide core, a thiadiazole ring, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Benzamide Core: The benzamide core is attached via an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

    Final Assembly:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include other thiadiazole derivatives and benzamide compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Some examples include:

    4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    4-(N,N-diethylsulfamoyl)-N-(5-((2-((2-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4S3/c1-3-27(4-2)34(30,31)15-11-9-14(10-12-15)19(29)24-20-25-26-21(33-20)32-13-18(28)23-17-8-6-5-7-16(17)22/h5-12H,3-4,13H2,1-2H3,(H,23,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJVTCMWLELFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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